molecular formula C17H16O B14484786 2-[(1-Ethynylcyclopentyl)oxy]naphthalene CAS No. 66366-09-4

2-[(1-Ethynylcyclopentyl)oxy]naphthalene

Cat. No.: B14484786
CAS No.: 66366-09-4
M. Wt: 236.31 g/mol
InChI Key: MKFLHCJCEIWFTL-UHFFFAOYSA-N
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Description

2-[(1-Ethynylcyclopentyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with an ethynylcyclopentyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene typically involves the following steps:

    Formation of the Ethynylcyclopentyl Group: This can be achieved through the reaction of cyclopentyl bromide with acetylene in the presence of a strong base such as sodium amide.

    Etherification: The ethynylcyclopentyl group is then reacted with naphthol in the presence of a suitable base like potassium carbonate to form the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethynylcyclopentyl)oxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid for sulfonation or nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted naphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.

    1-Ethynylcyclopentane: Shares the ethynylcyclopentyl group but lacks the naphthalene ring.

    2-Methoxynaphthalene: Similar ether linkage but with a methoxy group instead of an ethynylcyclopentyl group.

Uniqueness

2-[(1-Ethynylcyclopentyl)oxy]naphthalene is unique due to the combination of the ethynylcyclopentyl group and the naphthalene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

66366-09-4

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(1-ethynylcyclopentyl)oxynaphthalene

InChI

InChI=1S/C17H16O/c1-2-17(11-5-6-12-17)18-16-10-9-14-7-3-4-8-15(14)13-16/h1,3-4,7-10,13H,5-6,11-12H2

InChI Key

MKFLHCJCEIWFTL-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCC1)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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